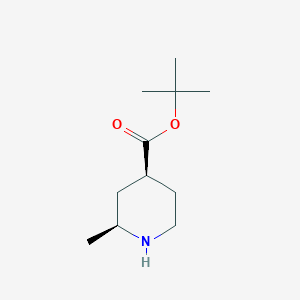![molecular formula C16H17NO4S B13365440 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a specialty chemical used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group through a methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 4-methylbenzenesulfonamide using a suitable sulfonyl chloride. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While the compound is primarily used in research, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors to improve yield and reduce reaction times, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoic acids or sulfonamides.
Scientific Research Applications
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-({[(4-Methylphenyl)sulfonyl]amino}benzoic acid)
- **Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- **4-(Methylsulfonyl)benzoic acid
Uniqueness
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in biochemical research and drug development .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(20,21)17(2)11-13-5-7-14(8-6-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
RBODQTMGHBDEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)


![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)


![1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365410.png)




![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
